molecular formula C12H12BrNO2 B2983990 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone CAS No. 1854622-91-5

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone

Cat. No. B2983990
CAS RN: 1854622-91-5
M. Wt: 282.137
InChI Key: MGBFFRQCJYABEQ-UHFFFAOYSA-N
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Description

The compound “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” has a similar structure . It has a molecular weight of 129.16 and is an oil at room temperature . Another related compound is “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE” with a molecular weight of 99.13 .


Synthesis Analysis

While specific synthesis methods for “2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone” were not found, there are studies on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This might provide some insights into potential synthesis routes.


Molecular Structure Analysis

The InChI code for “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is 1S/C6H11NO2/c8-3-6-1-5(2-7-6)9-4-6/h5,7-8H,1-4H2 . For “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE”, the InChI code is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 .


Physical And Chemical Properties Analysis

“{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol” is an oil at room temperature and should be stored at 4°C . “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE” is a yellow to brown liquid and should be stored at 2-8°C .

Scientific Research Applications

Safety And Hazards

For “{2-oxa-5-azabicyclo[2.2.1]heptan-4-yl}methanol”, the hazard statements include H315, H318, and H335 . For “2-OXA-5-AZABICYCLO[2.2.1]HEPTANE”, the hazard statement is H314 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

(3-bromophenyl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-9-3-1-2-8(4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBFFRQCJYABEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone

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